molecular formula C15H14N2O3S B5869812 2-[(4-nitrobenzyl)thio]-N-phenylacetamide

2-[(4-nitrobenzyl)thio]-N-phenylacetamide

Cat. No. B5869812
M. Wt: 302.4 g/mol
InChI Key: VIYBXUCCMDPRGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-nitrobenzyl)thio]-N-phenylacetamide, also known as NBPT, is a chemical compound that has gained significant attention in scientific research due to its potential as a urease inhibitor. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, which has negative effects on the environment, particularly in agriculture. NBPT has been shown to effectively inhibit urease activity, making it a promising solution to reduce the negative impact of urea on the environment.

Mechanism of Action

2-[(4-nitrobenzyl)thio]-N-phenylacetamide inhibits urease activity by binding to the active site of the enzyme, preventing the hydrolysis of urea. This mechanism has been elucidated in several studies, including a study by Hu et al. (2012) that used X-ray crystallography to determine the crystal structure of the 2-[(4-nitrobenzyl)thio]-N-phenylacetamide-urease complex.
Biochemical and Physiological Effects:
2-[(4-nitrobenzyl)thio]-N-phenylacetamide has been shown to have no significant toxic effects on animals, making it a promising candidate for use in agriculture. However, further research is needed to fully understand the biochemical and physiological effects of 2-[(4-nitrobenzyl)thio]-N-phenylacetamide.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(4-nitrobenzyl)thio]-N-phenylacetamide as a urease inhibitor is its high potency, with studies showing that it can effectively inhibit urease activity at low concentrations. However, 2-[(4-nitrobenzyl)thio]-N-phenylacetamide has limited solubility in water, which can make it difficult to use in lab experiments.

Future Directions

There are several potential future directions for research on 2-[(4-nitrobenzyl)thio]-N-phenylacetamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the optimization of 2-[(4-nitrobenzyl)thio]-N-phenylacetamide as a urease inhibitor, including the investigation of its efficacy in different soil types and under different environmental conditions. Additionally, the potential use of 2-[(4-nitrobenzyl)thio]-N-phenylacetamide in other applications, such as medicine or industrial processes, could be explored.

Synthesis Methods

The synthesis of 2-[(4-nitrobenzyl)thio]-N-phenylacetamide involves the reaction of 4-nitrobenzyl chloride with thiophenol, followed by the reaction of the resulting product with N-phenylacetamide. The process is detailed in a study by Li et al. (2010), which provides a comprehensive overview of the synthesis method.

Scientific Research Applications

2-[(4-nitrobenzyl)thio]-N-phenylacetamide has been extensively studied for its potential as a urease inhibitor in agriculture. Urea is a common fertilizer used in agriculture, but its hydrolysis by urease leads to the release of ammonia, which can contribute to air pollution, soil acidification, and other negative environmental effects. 2-[(4-nitrobenzyl)thio]-N-phenylacetamide has been shown to effectively inhibit urease activity, reducing the negative impact of urea on the environment.

properties

IUPAC Name

2-[(4-nitrophenyl)methylsulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c18-15(16-13-4-2-1-3-5-13)11-21-10-12-6-8-14(9-7-12)17(19)20/h1-9H,10-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYBXUCCMDPRGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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